

# Application Notes and Protocols for AZ 628

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## Compound of Interest

Compound Name: AZ 628

Cat. No.: B7929168

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **AZ 628**, a potent pan-Raf kinase inhibitor. The included protocols and diagrams are intended to guide researchers in the effective use of this compound in a laboratory setting.

## Chemical Information

Property	Value
Molecular Formula	C <sub>27</sub> H <sub>25</sub> N <sub>5</sub> O <sub>2</sub>
Molecular Weight	451.52 g/mol <a href="#">[1]</a>
CAS Number	878739-06-1 <a href="#">[1]</a>

## Solubility Data

**AZ 628** exhibits varying solubility in different solvents. The following table summarizes the quantitative solubility data for **AZ 628**. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO. [\[1\]](#)

Solvent	Concentration	Molarity (approx.)	Notes
DMSO	90 mg/mL[1][2]	199.32 mM[1][2]	Moisture-absorbing; use fresh DMSO.[1]
30 mg/mL[3]	66.44 mM		
25 mg/mL (in DMF)[3]	55.37 mM		
10 mg/mL	22.15 mM	Solution should be clear.	
Soluble to 100 mM	100 mM		
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL[3]	1.11 mM	
Ethanol	0.25 mg/mL[3]	0.55 mM	Insoluble.[1]
Water	Insoluble[1][2]	-	

## Experimental Protocols

### Protocol 1: Preparation of AZ 628 Stock Solutions

This protocol outlines the steps for preparing a concentrated stock solution of **AZ 628**, typically in DMSO, which can then be diluted to working concentrations for various assays.

Materials:

- **AZ 628** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Aseptic Handling: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Weighing: Accurately weigh the desired amount of **AZ 628** powder.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the **AZ 628** powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of **AZ 628**).
- Solubilization: Vortex the solution thoroughly until the **AZ 628** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[\[1\]](#)
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[\[1\]](#)[\[4\]](#)

## Protocol 2: Cell-Based Growth Inhibition Assay

This protocol provides a general framework for assessing the effect of **AZ 628** on the proliferation of cancer cell lines, particularly those with B-Raf mutations.

Materials:

- Cancer cell line of interest (e.g., M14 melanoma cells with B-Raf V600E mutation)[\[5\]](#)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **AZ 628** stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

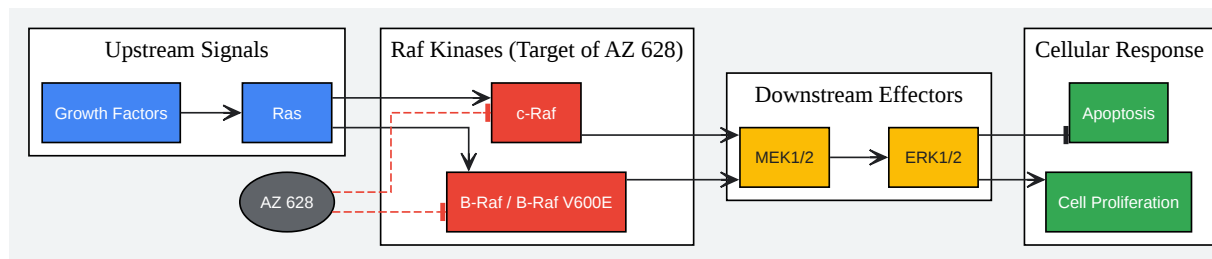
#### Procedure:

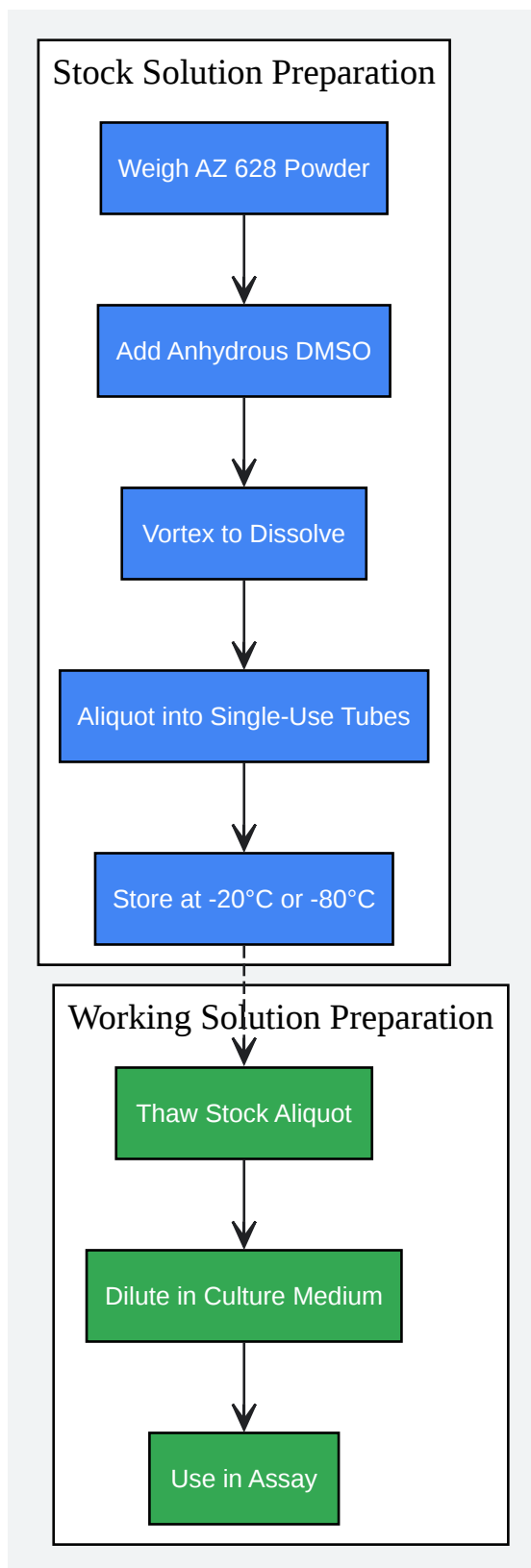
- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO<sub>2</sub>.<sup>[5]</sup>
- **Compound Dilution:** Prepare a serial dilution of the **AZ 628** stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO-treated) group.
- **Treatment:** Remove the medium from the wells and add the medium containing the various concentrations of **AZ 628**.<sup>[5]</sup>
- **Incubation:** Incubate the plate for a specified period (e.g., 72 hours).
- **Viability Assessment:** Add the cell viability reagent to each well according to the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance or luminescence using a plate reader.
- **Data Analysis:** Normalize the data to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## Visualizations

### Signaling Pathway of AZ 628

**AZ 628** is a pan-Raf inhibitor that targets key kinases in the MAPK/ERK signaling pathway.<sup>[1]</sup><sup>[4]</sup> This pathway is often dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and apoptosis.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> **AZ 628** has been shown to inhibit wild-type B-Raf, B-RafV600E, and c-Raf.<sup>[1]</sup><sup>[4]</sup> It also inhibits other kinases such as VEGFR2.<sup>[1]</sup><sup>[3]</sup><sup>[5]</sup>





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